2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid
Overview
Description
2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoromethyl group, a pyrazole ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. In this case, trifluoroacetylacetone can be used as the β-diketone.
Introduction of the Acetic Acid Moiety: The resulting pyrazole derivative is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The acetic acid moiety may also play a role in binding to active sites or interacting with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-[5-oxo-3-(methyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-[5-oxo-3-(chloromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
2-[5-oxo-3-(phenyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid: Similar structure but with a phenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid imparts unique properties such as increased lipophilicity and metabolic stability. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O3/c7-6(8,9)3-1-4(12)11(10-3)2-5(13)14/h1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTKZYSMPROLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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